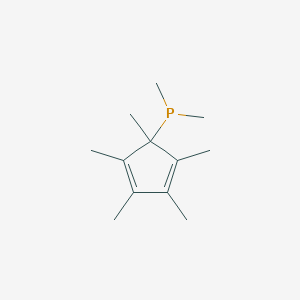
Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a highly substituted cyclopentadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a suitable phosphane precursor under controlled conditions. One common method involves the use of dimethylphosphane as the phosphane source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphane oxides.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Cycloaddition: The cyclopentadienyl ring can undergo cycloaddition reactions with electron-rich or electron-deficient species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. Cycloaddition reactions often require catalysts and specific temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group typically yields phosphane oxides, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.
Scientific Research Applications
Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane exerts its effects involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphane group acts as a donor ligand, forming stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A precursor to the ligand used in the synthesis of Dimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane.
Dimethylphosphane: A simple phosphane compound used as a reagent in the synthesis of the target compound.
Uniqueness
This compound is unique due to its highly substituted cyclopentadienyl ring, which imparts distinct steric and electronic properties. These properties make it a valuable ligand in coordination chemistry and a versatile compound in various chemical reactions.
Properties
CAS No. |
61861-04-9 |
|---|---|
Molecular Formula |
C12H21P |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
dimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphane |
InChI |
InChI=1S/C12H21P/c1-8-9(2)11(4)12(5,10(8)3)13(6)7/h1-7H3 |
InChI Key |
HJDQDUQYYCTHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)C)(C)P(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















